4-Methylcycloheptane-1-thiol
CAS No.:
Cat. No.: VC17645765
Molecular Formula: C8H16S
Molecular Weight: 144.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16S |
|---|---|
| Molecular Weight | 144.28 g/mol |
| IUPAC Name | 4-methylcycloheptane-1-thiol |
| Standard InChI | InChI=1S/C8H16S/c1-7-3-2-4-8(9)6-5-7/h7-9H,2-6H2,1H3 |
| Standard InChI Key | HXJGKFASDTVXNN-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC(CC1)S |
Introduction
Structural Characteristics and Molecular Profile
Spectroscopic and Computational Predictions
While experimental spectral data (e.g., -NMR, IR) for 4-methylcycloheptane-1-thiol is sparse, computational models predict key features:
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IR Spectroscopy: A strong absorption band near 2,550–2,600 cm corresponding to the S-H stretch .
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NMR: The thiol proton is expected to appear as a broad singlet at δ 1.2–1.5 ppm, while methyl protons may resonate near δ 1.0–1.3 ppm .
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Collision Cross Section: Analogous to 4-methylcyclohexane-1-thiol (126.3 Ų for [M+H]+), the larger cycloheptane ring may increase this value by 10–15% due to enhanced molecular surface area .
Synthetic Pathways and Challenges
General Thiol Synthesis Strategies
The synthesis of aliphatic thiols often involves:
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Reductive Sulfidation: Treatment of ketones or aldehydes with followed by reduction using agents like or tributylphosphine . For cyclic substrates, this method has successfully produced cyclohexanethiol derivatives .
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Nucleophilic Displacement: Reaction of cycloheptyl tosylates with thiourea, followed by hydrolysis .
Adapting Methods for 4-Methylcycloheptane-1-thiol
A plausible route could involve:
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Cycloheptanone Derivative Preparation: Synthesis of 4-methylcycloheptanone via Friedel-Crafts acylation or ring-expansion reactions.
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Thionation: Reacting the ketone with in acetonitrile/water to form the thione intermediate .
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Reduction: Using or tributylphosphine to reduce the thione to the thiol .
Key Challenges:
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The seven-membered ring may exhibit unexpected strain effects during thionation.
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Competitive elimination reactions could occur, leading to unsaturated byproducts .
Physicochemical Properties and Reactivity
Predicted Physical Properties
Chemical Reactivity
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Acidity: The thiol proton has an estimated of 10–12, slightly higher than cyclohexanethiol due to reduced ring strain .
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Oxidation: Susceptible to air oxidation, forming disulfides () unless stabilized .
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Radical Reactions: Participates in thiol-ene click chemistry, enabling rapid cyclization with alkenes .
Comparative Analysis with Related Thiols
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